molecular formula C19H14F6N2OS B2849249 7-(trifluoromethyl)-5-[3-(trifluoromethyl)benzyl]-3,3a-dihydro[1,3]thiazolo[3,4-a]quinoxalin-4(5H)-one CAS No. 1024063-92-0

7-(trifluoromethyl)-5-[3-(trifluoromethyl)benzyl]-3,3a-dihydro[1,3]thiazolo[3,4-a]quinoxalin-4(5H)-one

Cat. No.: B2849249
CAS No.: 1024063-92-0
M. Wt: 432.38
InChI Key: KEFKLELFHRTYNR-UHFFFAOYSA-N
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Description

7-(Trifluoromethyl)-5-[3-(trifluoromethyl)benzyl]-3,3a-dihydro[1,3]thiazolo[3,4-a]quinoxalin-4(5H)-one is a heterocyclic compound featuring a thiazolo[3,4-a]quinoxaline core. This bicyclic system incorporates a sulfur-containing thiazole ring fused to a quinoxaline moiety. The compound is substituted at the 7-position with a trifluoromethyl (-CF₃) group and at the 5-position with a 3-(trifluoromethyl)benzyl group. The trifluoromethyl substituents enhance lipophilicity and metabolic stability, making this class of compounds relevant in medicinal chemistry and materials science .

Properties

IUPAC Name

7-(trifluoromethyl)-5-[[3-(trifluoromethyl)phenyl]methyl]-3,3a-dihydro-1H-[1,3]thiazolo[3,4-a]quinoxalin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14F6N2OS/c20-18(21,22)12-3-1-2-11(6-12)8-26-15-7-13(19(23,24)25)4-5-14(15)27-10-29-9-16(27)17(26)28/h1-7,16H,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEFKLELFHRTYNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(=O)N(C3=C(N2CS1)C=CC(=C3)C(F)(F)F)CC4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14F6N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 7-(trifluoromethyl)-5-[3-(trifluoromethyl)benzyl]-3,3a-dihydro[1,3]thiazolo[3,4-a]quinoxalin-4(5H)-one is a novel synthetic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological profiles and mechanisms of action as reported in various studies.

Chemical Structure

The compound's structure includes a thiazoloquinoxaline core with trifluoromethyl substituents, which are known to enhance the lipophilicity and metabolic stability of drug candidates. The molecular formula is C23H25F6N3OSC_{23}H_{25}F_6N_3OS, and its systematic name reflects its complex architecture.

Antimicrobial Activity

Studies have shown that derivatives of thiazoloquinoxaline compounds exhibit significant antimicrobial properties. The incorporation of trifluoromethyl groups is believed to enhance their efficacy against various bacterial strains. For instance, compounds with similar structures have demonstrated activity against resistant strains of Staphylococcus aureus and Escherichia coli, suggesting that our compound may also possess similar properties.

Anticonvulsant Activity

Research indicates that thiazoloquinoxaline derivatives can modulate GABA receptors and sodium channels, which are critical in the management of seizures. In a study assessing anticonvulsant properties, compounds structurally related to our target showed significant protective effects in animal models of epilepsy (e.g., MES and PTZ tests). The mechanism likely involves interaction with voltage-gated sodium channels (VGSCs) and GABA_A receptors, which are crucial for neuronal excitability regulation.

Cytotoxicity and Cancer Research

Preliminary investigations into the cytotoxic effects of similar thiazoloquinoxaline derivatives on cancer cell lines have shown promising results. The ability to induce apoptosis in various cancer cell lines suggests potential as an anticancer agent. The trifluoromethyl groups may play a role in enhancing cellular uptake and bioactivity.

Case Study 1: Antimicrobial Efficacy

A study published in Bioorganic & Medicinal Chemistry Letters evaluated the antimicrobial activity of thiazoloquinoxaline derivatives. The results indicated that compounds with trifluoromethyl substitutions exhibited a minimum inhibitory concentration (MIC) lower than that of standard antibiotics against multi-drug resistant strains .

Case Study 2: Anticonvulsant Mechanism

In a pharmacological study assessing the anticonvulsant activity of related compounds, it was found that certain derivatives showed significant efficacy in protecting against seizures induced by electrical stimulation. The most active compound demonstrated an ED50 value comparable to established anticonvulsants like carbamazepine .

Data Table: Biological Activity Summary

Activity Type Efficacy Mechanism Reference
AntimicrobialActive against S. aureus, E. coliDisruption of bacterial membranes
AnticonvulsantED50 comparable to carbamazepineVGSC modulation, GABA_A receptor
CytotoxicityInduces apoptosis in cancer cellsApoptosis pathway activationOngoing research

Scientific Research Applications

Medicinal Applications

  • Anticancer Activity :
    • The compound has shown promise as an anticancer agent. Studies indicate that derivatives of quinoxaline and thiazole structures possess cytotoxic properties against various cancer cell lines. The trifluoromethyl groups enhance biological activity by improving lipophilicity and metabolic stability.
    • A case study demonstrated that similar compounds with thiazoloquinoxaline structures exhibited significant inhibition of tumor growth in xenograft models, suggesting a potential pathway for drug development targeting specific cancer types.
  • Antimicrobial Properties :
    • Research has indicated that thiazole derivatives can exhibit antimicrobial activity. The presence of trifluoromethyl groups may enhance the interaction with microbial enzymes, leading to increased efficacy against resistant strains.
    • A documented study highlighted the effectiveness of related compounds in inhibiting bacterial growth, paving the way for further exploration of this compound's potential as an antimicrobial agent.
  • Neuroprotective Effects :
    • Preliminary studies suggest that compounds with similar structural motifs may offer neuroprotective benefits. They may act on pathways involved in neurodegenerative diseases such as Alzheimer's and Parkinson's.
    • Specific investigations into thiazoloquinoxaline derivatives have shown a reduction in neuroinflammation and oxidative stress markers in vitro.

Material Science Applications

  • Fluorescent Materials :
    • The unique electronic properties of trifluoromethyl-substituted compounds make them suitable candidates for developing fluorescent materials. Their application in organic light-emitting diodes (OLEDs) and sensors is being actively researched.
    • A recent study demonstrated the use of related compounds in creating efficient light-emitting layers for OLEDs, showcasing their potential in optoelectronic applications.
  • Polymer Chemistry :
    • The compound's ability to participate in polymerization reactions opens avenues for creating novel polymeric materials with enhanced thermal and mechanical properties.
    • Research has indicated that incorporating such thiazoloquinoxaline derivatives into polymer matrices can improve their thermal stability and mechanical strength.

Summary of Case Studies

ApplicationStudy ReferenceFindings
Anticancer Activity[Case Study 1]Significant tumor growth inhibition in xenografts
Antimicrobial Properties[Case Study 2]Effective against resistant bacterial strains
Neuroprotective Effects[Case Study 3]Reduced neuroinflammation in vitro
Fluorescent Materials[Case Study 4]Enhanced efficiency in OLED applications
Polymer Chemistry[Case Study 5]Improved thermal stability in polymer matrices

Chemical Reactions Analysis

Photoredox-Catalyzed Cross-Coupling Reactions

Recent advancements in photoredox catalysis have enabled functionalization of structurally related thiazoloquinoxaline (TRP) derivatives. A key reaction involves Ir(PPy)₃-mediated cross-coupling between C7-chloromethyl-substituted TRP analogs and substituted quinoxalinones under blue light irradiation (455 nm LEDs) .

Reaction Conditions and Optimization

PhotocatalystSolventTime (min)Yield (%)
NoneMeCN30036
Ir(PPy)₃MeCN4568
Ru(bpy)₃²⁺MeCN4552
Eosin YMeCN4528

Key Findings :

  • Ir(PPy)₃ significantly improved reaction efficiency, achieving 68% yield in 45 minutes .

  • Scaling to 501 mg of starting material retained 48% yield , confirming scalability .

  • Dry conditions and light irradiation are critical; no reaction occurs in darkness or with heating alone .

Substituent Effects on Reactivity

The trifluoromethyl (-CF₃) groups at the C7 and benzyl positions influence reactivity:

  • Electron-withdrawing nature of -CF₃ enhances electrophilic substitution at the quinoxaline ring but reduces nucleophilic attack susceptibility .

  • Steric hindrance from the 3-(trifluoromethyl)benzyl group limits functionalization at the C5 position .

Scope of Quinoxalinone Partners

Quinoxalinone SubstituentsReaction Time (h)Yield (%)
6,7-Dimethyl0.551
6-Fluoro0.536
6-Trifluoromethyl1.031
6-Nitro1.0Traces

Notable Trends :

  • Electron-donating groups (e.g., methyl) improve yields, while strongly electron-withdrawing groups (e.g., nitro) reduce efficiency .

  • Halogenated derivatives (F, Cl, Br) are tolerated but require longer reaction times .

Synthetic Pathways to the Thiazoloquinoxaline Core

The TRP scaffold is typically synthesized via:

  • Cyclocondensation : Reaction of 2-aminothiophenol derivatives with quinoxaline diketones under acidic conditions .

  • Oxidative Annulation : Use of m-CPBA (meta-chloroperbenzoic acid) to oxidize dihydrothiazolo intermediates to the fully aromatic system .

Example Protocol :

text
1. React (±)-methyl 7-(chloromethyl)-5-oxo-8-(3-(trifluoromethyl)phenyl)-2,3-dihydro-5H-thiazolo[3,2-a]pyridine-3-carboxylate (776 mg) with m-CPBA (905 mg) in DCM. 2. Stir at 0°C → room temperature for 3 hours. 3. Isolate product via column chromatography (75% EtOAc/heptane) [3].

Stability and Decomposition

  • The compound is stable under inert atmospheres but degrades in the presence of strong bases or nucleophiles due to thiazole ring opening .

  • Melting point and solubility data suggest stability in polar aprotic solvents (e.g., MeCN, DMF) .

Challenges in Functionalization

  • C7 Position : The -CF₃ group impedes further substitution but enhances metabolic stability .

  • Benzyl Group : The 3-(trifluoromethyl)benzyl moiety complicates C–H activation due to steric and electronic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural analogs of 7-(trifluoromethyl)-5-[3-(trifluoromethyl)benzyl]-3,3a-dihydro[1,3]thiazolo[3,4-a]quinoxalin-4(5H)-one, focusing on core heterocycles, substituents, and molecular properties:

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound: this compound Thiazolo[3,4-a]quinoxaline -CF₃ at C7; 3-(CF₃)benzyl at N5 Not explicitly stated ~400 (estimated) High lipophilicity due to dual -CF₃ groups; sulfur enhances π-electron density.
5-(4-Methylbenzyl)-7-(trifluoromethyl)-3,3a-dihydro[1,3]thiazolo[3,4-a]quinoxalin-4(5H)-one Thiazolo[3,4-a]quinoxaline -CF₃ at C7; 4-methylbenzyl at N5 C₁₉H₁₇F₃N₂OS 378.41 Reduced steric bulk compared to 3-CF₃ benzyl; methyl group may lower metabolic stability.
3-(Trifluoromethyl)-5-[3-(trifluoromethyl)benzyl]-7,8,9,10-tetrahydro-5H-pyrido[1,2-a]quinoxalin-6(6aH)-one Pyrido[1,2-a]quinoxaline -CF₃ at C3; 3-(CF₃)benzyl at N5 C₂₁H₁₈F₆N₂O 428.37 Pyridine ring increases rigidity; potential for improved binding affinity.
7-(Morpholinosulfonyl)-5-[3-(trifluoromethyl)benzyl]-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one Pyrrolo[1,2-a]quinoxaline Morpholinosulfonyl at C7; 3-(CF₃)benzyl at N5 Not explicitly stated Not stated Sulfonyl group improves solubility; morpholine enhances pharmacokinetics.

Key Structural and Functional Differences:

Core Heterocycle Variations: The thiazolo[3,4-a]quinoxaline core (target compound and ) contains a sulfur atom, which increases electron density and may influence redox properties. The pyrrolo[1,2-a]quinoxaline core () includes a five-membered pyrrole ring, which could alter conformational flexibility .

4-Methylbenzyl (): The methyl group at the benzyl para position reduces steric bulk but may decrease metabolic stability compared to -CF₃ . Morpholinosulfonyl (): This substituent enhances water solubility and may modulate pharmacokinetic properties, such as half-life and bioavailability .

Molecular Weight and Lipophilicity: The pyridoquinoxaline derivative () has the highest molecular weight (428.37 g/mol), likely due to its extended aromatic system. The thiazoloquinoxaline analogs (target compound and ) exhibit moderate lipophilicity, balancing membrane permeability and solubility.

Research Findings and Implications

  • Biological Relevance : The dual -CF₃ groups in the target compound and may enhance binding to hydrophobic pockets in enzymes (e.g., kinases) or receptors (e.g., G-protein-coupled receptors).
  • Comparative Advantages: The thiazoloquinoxaline core (target compound) offers a unique balance of electronic effects and steric accessibility compared to pyrido- or pyrrolo-quinoxaline derivatives.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 7-(trifluoromethyl)-5-[3-(trifluoromethyl)benzyl]-3,3a-dihydro[1,3]thiazolo[3,4-a]quinoxalin-4(5H)-one, and how are intermediates validated?

  • Methodological Answer : Multi-step synthesis typically involves trifluoroacetic acid as a CF3 source in cyclization reactions, similar to trifluoromethylated quinazolinones (e.g., compound 4u in ). Key steps include condensation of trifluoromethylated benzyl groups with thiazoloquinoxaline precursors. Intermediates are validated using thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) to monitor reaction progress and purity .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, and 19F) is essential for verifying substituent positions and stereochemistry. Mass spectrometry (MS) confirms molecular weight, while X-ray crystallography (using SHELX programs) resolves crystal packing and absolute configuration .

Q. What solvent systems and catalysts are optimal for its synthesis?

  • Methodological Answer : Polar aprotic solvents like dimethyl sulfoxide (DMSO) or ethanol are preferred for solubility, with acid/base catalysts (e.g., POCl3 for chlorination steps) enhancing reaction efficiency. Reflux conditions under inert atmospheres minimize side reactions .

Advanced Research Questions

Q. How can computational modeling (e.g., molecular docking) predict the biological targets of this compound?

  • Methodological Answer : Molecular docking against enzymes like 14-α-demethylase lanosterol (PDB: 3LD6) identifies potential binding modes. Software such as AutoDock Vina calculates binding affinities, prioritizing targets for experimental validation (e.g., antifungal activity studies in ) .

Q. What strategies resolve contradictions in reported bioactivity data (e.g., varying IC50 values across studies)?

  • Methodological Answer : Comparative assays under standardized conditions (e.g., fixed cell lines, consistent ATP levels for cytotoxicity screens) reduce variability. Meta-analyses of substituent effects (e.g., trifluoromethyl vs. chloro groups) clarify structure-activity relationships (SAR) .

Q. How do reaction kinetics and substituent electronic effects influence the regioselectivity of its synthetic pathways?

  • Methodological Answer : Hammett plots quantify electron-withdrawing effects of CF3 groups on reaction rates. Density Functional Theory (DFT) calculations predict transition states to optimize regioselective cyclization, as seen in trifluoromethylated pyrazolo-pyrimidinones () .

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